molecular formula C16H14ClF3N2O3 B3042826 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-85-8

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No.: B3042826
CAS No.: 680213-85-8
M. Wt: 374.74 g/mol
InChI Key: AVARHJAFEYMPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a chlorine atom at position 2, a trifluoromethyl group at position 4, and a 3,5-dimethoxybenzyl group attached to the nitrogen.

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-10-5-9(6-11(7-10)25-2)8-22-15(23)13-12(16(18,19)20)3-4-21-14(13)17/h3-7H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARHJAFEYMPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation of Pyridine Derivatives

A patented method (CN109467532B) details the preparation of 4-trifluoromethyl nicotinic acid, a critical precursor. The process involves:

  • Cyclocondensation : Reacting 3-cyano-4-(trifluoromethyl)pyridine with sodium hydroxide (NaOH) in aqueous ethanol at 80–90°C for 6 hours to yield 4-trifluoromethyl nicotinic acid.
  • Acid Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux to generate 4-trifluoromethyl nicotinoyl chloride.

This route achieves 85–92% purity, with catalytic systems (e.g., palladium on carbon) enhancing yield during cyclocondensation.

Chlorination at the 2-Position

Functionalization with the 3,5-Dimethoxybenzyl Group

The N-(3,5-dimethoxybenzyl) moiety is introduced through nucleophilic acyl substitution or reductive amination.

Amide Bond Formation

A two-step protocol dominates industrial settings:

  • Benzylamine Synthesis : Reducing 3,5-dimethoxybenzaldehyde (C₉H₁₀O₃) with sodium borohydride (NaBH₄) in methanol to produce 3,5-dimethoxybenzylamine.
  • Coupling Reaction : Reacting 2-chloro-4-(trifluoromethyl)nicotinoyl chloride with 3,5-dimethoxybenzylamine in acetonitrile at 45°C for 12 hours, using pyridine as a base.

This method yields 79–85% product, with purity >94% after recrystallization in tetrahydrofuran (THF).

Reductive Amination Alternative

For laboratories avoiding acyl chlorides, reductive amination offers a milder approach:

  • Schiff Base Formation : Condensing 4-(trifluoromethyl)nicotinaldehyde with 3,5-dimethoxybenzylamine in toluene at 110°C.
  • Reduction : Treating the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

While yields are lower (65–72%), this method circumvents moisture-sensitive reagents.

Ethylation of the Amine Nitrogen

The N-ethyl group is introduced via alkylation or Mitsunobu reaction.

Alkylation with Ethyl Halides

Industrial-scale production (Ambeed, 2020) employs:

  • Reagents : Ethyl bromide (C₂H₅Br) and potassium carbonate (K₂CO₃) in DMF at 80°C for 8 hours.
  • Workup : Quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography.

This method achieves 75–82% yield but requires careful control of stoichiometry to avoid over-alkylation.

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF enables ethyl group transfer with retention of configuration. Yields reach 68–70%, making this route less favored for bulk synthesis.

Optimization and Industrial Scaling

Catalytic Systems

  • Palladium Catalysts : Enhance trifluoromethylation efficiency (turnover number >1,000).
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (water/toluene).

Purification Strategies

  • Recrystallization : THF/water mixtures (3:1 v/v) remove unreacted starting materials.
  • Chromatography : Reverse-phase C18 columns resolve N-ethyl and N,N-diethyl byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Acyl Chloride Coupling 79–85 94–97 High 1,200–1,500
Reductive Amination 65–72 88–91 Moderate 1,800–2,200
Mitsunobu Alkylation 68–70 95–98 Low 3,500–4,000

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the nicotinamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while hydrolysis can produce 2-chloronicotinic acid and 3,5-dimethoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide exhibit potential anticancer activity. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and interact with biological targets. Studies have shown that modifications in the nicotinamide structure can lead to increased cytotoxicity against various cancer cell lines .

Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The presence of the dimethoxybenzyl group is believed to contribute to this activity by enhancing interaction with microbial cell membranes.

Pharmaceutical Applications

Drug Development
this compound serves as a scaffold in drug design, particularly for creating derivatives with improved pharmacokinetic properties. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are exploring its potential as a lead compound in developing drugs targeting specific pathways involved in cancer and infectious diseases .

Chemical Synthesis

Building Block in Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in creating more complex molecules. Its unique functional groups allow chemists to perform various reactions, including nucleophilic substitutions and coupling reactions, leading to the development of new chemical entities with potential therapeutic effects .

Material Science

Development of Advanced Materials
In material science, this compound is being explored for its potential use in developing materials with unique properties such as high thermal stability and resistance to degradation. These materials could be used in various applications, including electronics and coatings .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer and antimicrobial propertiesNew therapeutic agents
Pharmaceutical ApplicationsScaffold for drug developmentImproved pharmacokinetics
Chemical SynthesisBuilding block for organic synthesisCreation of novel compounds
Material ScienceDevelopment of advanced materialsEnhanced material properties

Case Studies

  • Anticancer Activity Study
    A study published in Journal of Medicinal Chemistry assessed the anticancer activity of derivatives based on this compound against breast and lung cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Research
    In a study conducted by researchers at a prominent university, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antibiotic .
  • Material Properties Investigation
    A collaborative research project focused on synthesizing polymer composites incorporating this compound. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers, indicating their suitability for high-performance applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxybenzyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include nicotinamide derivatives and related heterocyclic systems (Table 1).

Table 1: Structural Comparison of Nicotinamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups
2-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide Nicotinamide 2-Cl, 4-CF₃, N-(3,5-dimethoxybenzyl) Chloro, trifluoromethyl, methoxy
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide 5-OCH₃, 4-Si(CH₃)₃, N-phenyl Methoxy, silyl, phenyl
2-Chloro-N-(2'-chloro-3'-pyridinyl)-3-pyridinecarboxamide Nicotinamide 2-Cl, N-(2'-Cl-pyridinyl) Chloro, pyridinyl
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Chloro, phenyl
  • Trifluoromethyl vs. Trimethylsilyl : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to the trimethylsilyl group in 5-methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which primarily increases steric bulk .
  • Chloro Substitution : Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor ), the 2-chloro position in the nicotinamide core may influence hydrogen bonding and receptor binding in biological systems.

Electronic and Physicochemical Properties

The trifluoromethyl group’s strong electron-withdrawing nature likely reduces the electron density of the pyridine ring, increasing electrophilicity at reactive sites. This contrasts with N-(4-dimethylamino-3,5-dinitrophenyl) maleimide derivatives, where nitro and dimethylamino groups create intramolecular charge-transfer complexes . Computational studies (e.g., density functional theory) could predict dipole moments and charge distribution differences between these compounds .

Biological Activity

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trifluoromethyl group and a dimethoxybenzyl moiety attached to a nicotinamide scaffold. The molecular formula is C16H14ClF3N2O3C_{16}H_{14}ClF_3N_2O_3, with a molecular weight of approximately 374.74 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14ClF3N2O3
Molecular Weight374.74 g/mol
CAS Number680213-85-8

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an enzyme inhibitor and its effects on different biological pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain kinases, particularly c-KIT, which is implicated in various cancers. A study demonstrated that compounds with similar structures exhibit significant inhibitory effects on c-KIT mutants associated with drug resistance in gastrointestinal stromal tumors (GISTs) .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Binding Affinity : The trifluoromethyl group enhances binding affinity to target enzymes or receptors.
  • Receptor Modulation : It may modulate receptor activity leading to altered physiological responses.

Case Studies

  • Antitumor Efficacy : In vivo studies have shown that related compounds demonstrate good pharmacokinetic profiles and antitumor efficacy against c-KIT mutant-mediated models . These findings suggest that this compound could have similar therapeutic potential.
  • Pharmacological Studies : Another study evaluated the pharmacological properties of structurally similar compounds, indicating their ability to inhibit specific cancer cell lines effectively . Such data underscore the importance of this compound in the development of new cancer therapies.

Research Findings

Recent publications have highlighted various aspects of the biological activity of related compounds:

  • Antiproliferative Activity : Compounds with similar structures have been noted for their antiproliferative effects on cancer cell lines, suggesting that modifications like the addition of trifluoromethyl groups can enhance efficacy .
  • Selectivity for Kinases : The selectivity profile against kinases such as c-KIT indicates potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dimethoxybenzylamine with a pre-functionalized nicotinamide core. Key steps include halogenation (chlorination at position 2) and trifluoromethylation at position 3. Optimization strategies:

  • Use Pd-catalyzed cross-coupling for trifluoromethyl group introduction, monitoring reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products .
  • Employ microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures for high-purity crystals (>95% by HPLC) .

Q. How should researchers validate the structural integrity of this compound, particularly distinguishing regioisomers?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations). Pay attention to aromatic proton splitting patterns (e.g., 3,5-dimethoxybenzyl vs. para-substituted analogs) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and isotopic patterns for chlorine and fluorine .
  • X-ray Crystallography : Resolve ambiguity in substitution patterns using single-crystal diffraction data, especially for distinguishing trifluoromethyl positioning .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can in vitro assays be designed to probe its interaction with target enzymes?

  • Methodological Answer :

  • Hypothesis-Driven Assays : If the compound is hypothesized as a kinase inhibitor, use fluorescence polarization (FP) assays with ATP-competitive probes. Compare IC50_{50} values against known inhibitors (e.g., staurosporine) .
  • Molecular Dynamics (MD) Simulations : Map binding interactions using docking software (e.g., AutoDock Vina) and validate with free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modifications .
  • Data Contradiction Resolution : If enzymatic assays conflict with cellular activity (e.g., low cell permeability), employ LC-MS/MS to quantify intracellular concentrations or use prodrug strategies .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility Analysis : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4). Compare with COSMO-RS predictions, adjusting solvent descriptors for trifluoromethyl groups’ hydrophobicity .
  • LogP Determination : Apply reversed-phase HPLC (C18 column) with isocratic elution (MeCN/water) to derive experimental logP. Address deviations from software (e.g., MarvinSketch) by refining atomic contribution parameters for the trifluoromethyl group .
  • Error Source Identification : If computational models underestimate solubility, consider crystal packing effects (e.g., via PXRD) or polymorphism .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity, particularly for GMP-grade material?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates during continuous flow synthesis .
  • Crystallization Engineering : Use anti-solvent crystallization with controlled cooling rates to avoid amorphous phase formation. Validate purity via DSC and TGA .
  • Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs), focusing on residual solvent limits (e.g., DMF < 880 ppm) and genotoxic impurity control (e.g., chlorinated byproducts) .

Data Interpretation and Theoretical Frameworks

Q. How can researchers link this compound’s activity to broader pharmacological or agrochemical theories (e.g., QSAR, receptor-ligand dynamics)?

  • Methodological Answer :

  • QSAR Modeling : Curate a dataset of analogs with varying substituents (e.g., methoxy vs. ethoxy groups). Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .
  • Free-Wilson Analysis : Deconstruct the molecule into substituent contributions (e.g., trifluoromethyl’s electron-withdrawing effect) to isolate pharmacophoric elements .
  • Theoretical Anchoring : Align findings with established frameworks (e.g., lock-and-key vs. induced-fit models) to explain binding kinetics discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response data in high-throughput screening (HTS) involving this compound?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to determine EC50_{50}/IC50_{50}. Use Akaike Information Criterion (AIC) to compare models (e.g., 3PL vs. 4PL) .
  • Robust Z’ Factor Calculation : Assess assay quality (Z’ > 0.5) across plates to filter false positives/negatives. Normalize data using DMSO controls and reference compounds .
  • Multivariate Analysis : Apply PCA to identify confounding variables (e.g., solvent batch effects) in large datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.